

Milciclib maleate combination regorafenib lenvatinib

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Compound Focus: Milciclib Maleate

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Summary of Experimental Findings

Drug Combination	Experimental Model	Key Findings	Proposed Synergistic Mechanism
Milciclib + Sorafenib	Orthotopic murine model of human HCC (MHCC97-H cells) [1]	Remarkable synergistic suppression of tumor growth; superior to monotherapy [1].	Synergistic downregulation of the oncoprotein c-Myc [1].
Milciclib + Regorafenib	<i>In vitro</i> human HCC cell lines (MHCC97-H) [1]	Demonstrated synergistic anti-proliferative activity and induction of apoptosis [1].	Interaction to downregulate c-Myc (inferred for TKI class) [1].
Milciclib + Lenvatinib	<i>In vitro</i> human HCC cell lines (MHCC97-H) [1]	Demonstrated synergistic anti-proliferative activity and induction of apoptosis [1].	Interaction to downregulate c-Myc (inferred for TKI class) [1].

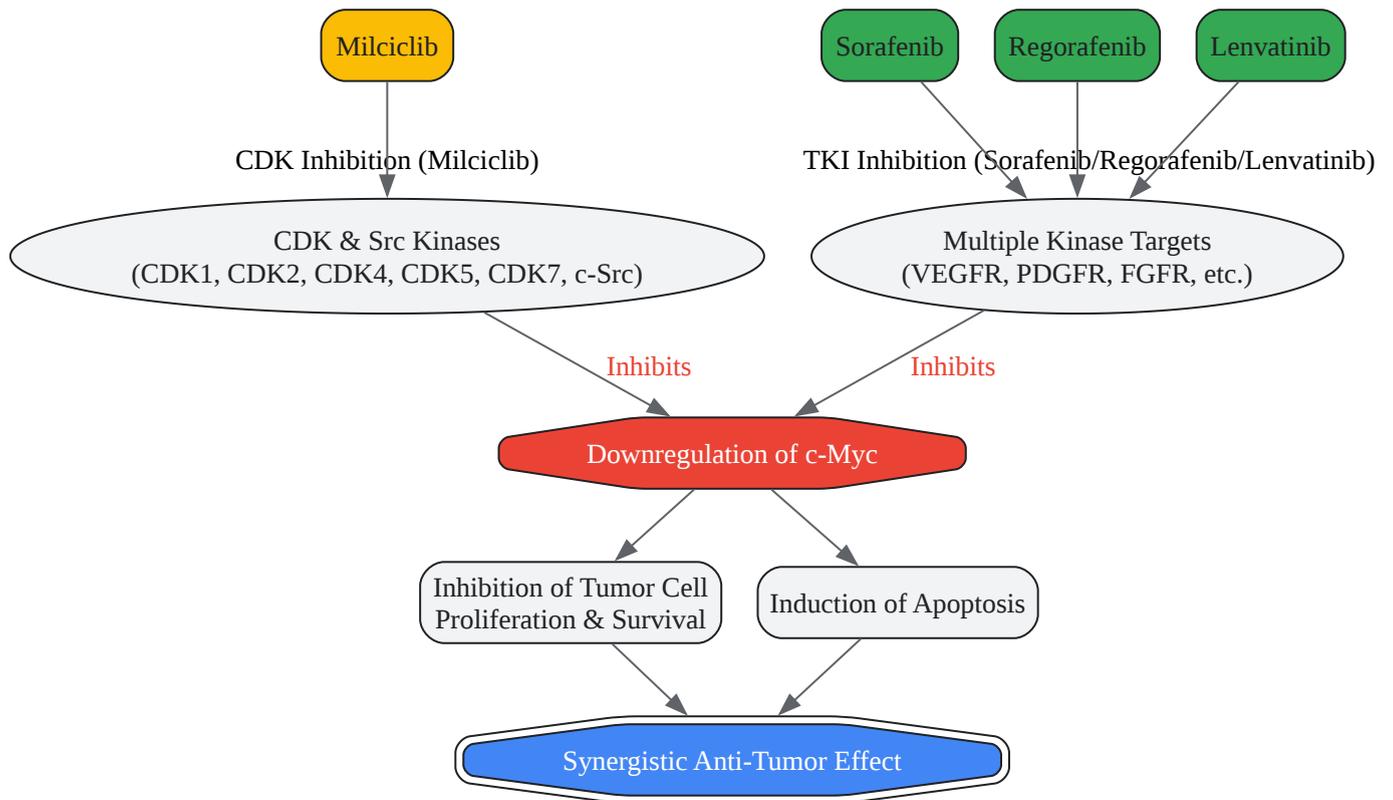
Detailed Experimental Protocols

The key findings above are primarily based on a robust preclinical study. Here are the detailed methodologies used for the core experiments [1]:

- **Cell Proliferation Assay:** Human HCC cells (MHCC97-H) were seeded in 96-well plates and treated with milciclib, sorafenib, regorafenib, or lenvatinib, both individually and in combination. After 48 hours, cell viability was measured using the WST-1 reagent, and IC50 values were determined [1].
- **Apoptosis and Cytotoxicity Assay (ApoTox-Glo Triplex Assay):** MHCC97-H cells were treated with the drugs alone or in combination for 48 hours. A multiplex assay was used to simultaneously measure cell viability, cytotoxicity (dead cell protease activity), and apoptosis (caspase-3/7 activation) [1].
- ***In Vivo* Orthotopic HCC Model:** An orthotopic model was established by implanting human HCC cells (MHCC97-H) into the livers of nude mice. Tumor growth was monitored by measuring serum levels of human α -fetoprotein (hAFP). Mice were treated with milciclib, sorafenib, or their combination, and tumor growth inhibition was assessed [1].

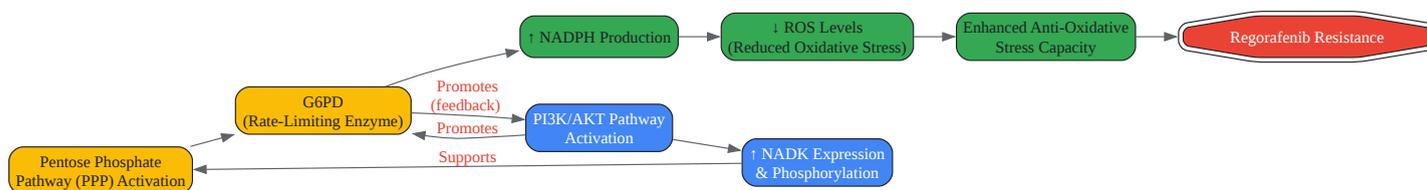
Signaling Pathways and Rationale for Combination

The rationale for combining a CDK inhibitor like milciclib with TKIs is to target multiple oncogenic pathways simultaneously, overcoming the heterogeneity and drug resistance common in HCC [1]. The following diagram illustrates the proposed mechanistic basis for the observed synergy, particularly with sorafenib.



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Furthermore, understanding resistance mechanisms to regorafenib provides additional targets for rational combinations. The diagram below illustrates a key feedback loop identified in regorafenib-resistant HCC cells.



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Interpretation and Research Gaps

- **Strong Preclinical Rationale:** The data establishes a powerful synergistic effect between milciclib and sorafenib, with a clear mechanistic basis through c-Myc downregulation [1]. The positive *in vitro* results with regorafenib and lenvatinib suggest this synergy may extend across the TKI class [1].
- **Direct Comparison is Limited:** While the combinations show promise, the available data does not provide a head-to-head comparison of "milciclib + regorafenib" versus "milciclib + lenvatinib" to determine which dual combination is more potent.
- **Focus on Dual Combinations:** The search results do not contain specific experimental data on the **triple combination** of milciclib, regorafenib, and lenvatinib used simultaneously. The rationale would be to co-target CDKs and a broader spectrum of kinase targets, but this requires empirical validation.

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References

1. Milciclib and sorafenib synergistically downregulate c-Myc ... [oatext.com]

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